N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to the benzothiazole core, with an amine group at the 3-position and a dioxide group at the 1,1-position
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxyaniline with 2-aminobenzenesulfonamide in the presence of a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide or thiol group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be compared to other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Benzothiazole sulfonamides: Known for their enzyme inhibitory activities, particularly against carbonic anhydrase.
Benzothiazole carboxamides: These derivatives are studied for their potential as anti-inflammatory agents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-10-7-8-13(21-2)12(9-10)16-15-11-5-3-4-6-14(11)22(18,19)17-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDMFCKFGFNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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